molecular formula C10H9BrO3 B13045538 8-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

8-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13045538
M. Wt: 257.08 g/mol
InChI Key: SAASHUFKQJVMEY-UHFFFAOYSA-N
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Description

8-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one: is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 8th position, a methoxy group at the 3rd position, and a dihydrobenzopyranone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzopyran precursor.

    Methoxylation: The methoxy group is introduced at the 3rd position using methanol in the presence of a base like sodium hydride (NaH).

    Cyclization: The final step involves cyclization to form the dihydrobenzopyranone core, often using acidic or basic catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzopyran derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in cell proliferation and apoptosis.

    Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but with an oxazine ring.

    1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Contains a spiro structure and nitro group.

Uniqueness

8-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy groups contribute to its reactivity and potential therapeutic effects, making it a valuable compound in research and development.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

8-bromo-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO3/c1-13-8-5-14-10-6(9(8)12)3-2-4-7(10)11/h2-4,8H,5H2,1H3

InChI Key

SAASHUFKQJVMEY-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=CC=C2Br

Origin of Product

United States

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